Iron tetracarbonyl dihydride
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Overview
Description
It was the first transition metal hydride discovered and is known for its stability at low temperatures, decomposing rapidly above -20°C . This compound is significant in the field of organometallic chemistry due to its unique properties and reactivity.
Preparation Methods
Iron tetracarbonyl dihydride was first synthesized by Hieber and Leutert from iron pentacarbonyl. The synthesis involves converting iron pentacarbonyl to HFe(CO)₄⁻, which is then protonated to form H₂Fe(CO)₄ . The reactions are as follows: [ \text{Fe(CO)}_5 + 2 \text{OH}^- \rightarrow \text{HFe(CO)}_4^- + \text{HCO}_3^- ] [ \text{HFe(CO)}_4^- + \text{H}^+ \rightarrow \text{H}_2\text{Fe(CO)}_4 ]
Due to its thermal lability and sensitivity to light, the synthesis was traditionally carried out under low-temperature conditions, often referred to as the "polar night synthesis" . The compound can be purified by trap-to-trap distillation.
Chemical Reactions Analysis
Iron tetracarbonyl dihydride undergoes various chemical reactions, including:
Ligand Substitution: It undergoes rapid ligand substitutions by phosphorus ligands.
Acid-Base Reactions: The compound has pK₁ of 6.8 and pK₂ of 15, indicating its acidic nature.
Water-Gas Shift Reaction: The monoanion [HFe(CO)₄]⁻, an intermediate in the water-gas shift reaction, reacts with water to form H₂Fe(CO)₄ and OH⁻.
Scientific Research Applications
Iron tetracarbonyl dihydride has several applications in scientific research:
Catalysis: It plays a role in catalytic processes, particularly in the hydrogenation of aldehydes and ketones.
Organometallic Chemistry: It serves as a model compound for studying the reactivity and bonding of transition metal hydrides.
Homogeneous Catalysis: The compound is used in the homogeneous iron-carbonyl-catalyzed water-gas shift reaction.
Mechanism of Action
The mechanism of action of iron tetracarbonyl dihydride involves its ability to undergo ligand substitution and participate in catalytic cycles. The compound can form transient intermediates, such as the 16-electron formyl intermediate, which facilitates various chemical transformations . In catalytic processes, it often acts as a precursor to active species that mediate hydrogenation reactions .
Comparison with Similar Compounds
Iron tetracarbonyl dihydride can be compared with other similar compounds, such as:
Potassium Tetracarbonyliron Hydride: This compound has similar reactivity but differs in its stability and reaction conditions.
Collman’s Reagent: Another iron carbonyl compound used in organic synthesis, known for its utility in forming carbon-carbon bonds.
This compound is unique due to its early discovery as the first transition metal hydride and its specific reactivity patterns in ligand substitution and catalytic processes .
Properties
CAS No. |
15281-98-8 |
---|---|
Molecular Formula |
C4FeO4 |
Molecular Weight |
167.88 g/mol |
IUPAC Name |
carbon monoxide;iron |
InChI |
InChI=1S/4CO.Fe/c4*1-2; |
InChI Key |
DBLMXLQJTBGLMP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe] |
Origin of Product |
United States |
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